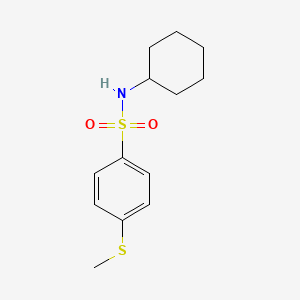
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain, including the serotonin, dopamine, and glutamate systems. N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to have effects on various ion channels and transporters, including the GABA-A receptor and the dopamine transporter.
Biochemical and Physiological Effects
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, vasodilatory effects, and anti-inflammatory effects. These effects are thought to be mediated by the modulation of various neurotransmitters, receptors, ion channels, and transporters in the brain and other tissues.
实验室实验的优点和局限性
One of the main advantages of using N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its well-established synthesis method and extensive body of research on its biochemical and physiological effects. However, there are also some limitations to using N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, including its potential for toxicity and the need for careful dosing and administration to avoid adverse effects.
未来方向
There are many potential future directions for research on N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, including further studies on its mechanism of action, its potential applications in the treatment of various disorders, and the development of new derivatives and analogs with improved properties and reduced toxicity. Additionally, there is potential for the use of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide in combination with other drugs or therapies to enhance their effectiveness.
合成方法
The synthesis of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 2-pyridinecarboxaldehyde with cyclopentylamine and carbon disulfide, followed by the addition of piperazine. This method has been well-established and is widely used in the production of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide for research purposes.
科学研究应用
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In the central nervous system, N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of schizophrenia and other psychiatric disorders. In the cardiovascular system, N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have vasodilatory effects, as well as potential applications in the treatment of hypertension. In the immune system, N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects, as well as potential applications in the treatment of autoimmune disorders.
属性
IUPAC Name |
N-cyclopentyl-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c20-15(17-13-5-1-2-6-13)19-11-9-18(10-12-19)14-7-3-4-8-16-14/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIICSVDORAREBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)


![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)







![N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B5801862.png)
![N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide](/img/structure/B5801869.png)